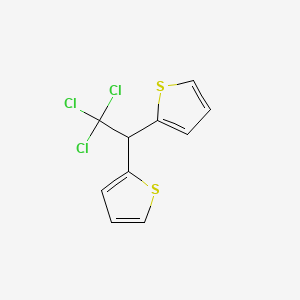

2,2'-(2,2,2-Trichloroethylidene)dithiophene

Description

2,2'-(2,2,2-Trichloroethylidene)dithiophene is a halogenated heterocyclic compound featuring two thiophene rings bridged by a 2,2,2-trichloroethylidene group (CCl₃-CH-). This structural motif confers unique electronic and steric properties, making it relevant in organic synthesis and materials science. The trichloroethylidene moiety acts as an electron-withdrawing group, influencing reactivity and intermolecular interactions.

Propriétés

IUPAC Name |

2-(2,2,2-trichloro-1-thiophen-2-ylethyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl3S2/c11-10(12,13)9(7-3-1-5-14-7)8-4-2-6-15-8/h1-6,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGAGLPBYNQOEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CC=CS2)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212867 | |

| Record name | 2,2'-(2,2,2-Trichloroethylidene)dithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6345-58-0 | |

| Record name | 2,2′-(2,2,2-Trichloroethylidene)bis[thiophene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6345-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(2,2,2-Trichloroethylidene)dithiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC43562 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(2,2,2-Trichloroethylidene)dithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(2,2,2-trichloroethylidene)dithiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-(2,2,2-Trichloroethylidene)dithiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FM4U25NCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic aromatic substitution, where the trichloroacetaldehyde carbonyl carbon is protonated by a strong acid (e.g., H<sub>2</sub>SO<sub>4</sub> or H<sub>3</sub>PO<sub>4</sub>), rendering it susceptible to nucleophilic attack by the α-positions of two thiophene rings. Subsequent dehydration forms the ethylidene bridge.

Typical Reaction Setup :

-

Reactants : Thiophene (2 equivalents), trichloroacetaldehyde hydrate (1 equivalent).

-

Catalyst : Concentrated sulfuric acid (1.5–2.0 equivalents).

-

Solvent : Dichloromethane (DCM) or solvent-free conditions.

Thiophene’s electron-rich nature allows milder conditions compared to benzene analogs, reducing side reactions like polymerization.

Optimization Strategies

-

Catalyst Selection : Phosphoric acid (H<sub>3</sub>PO<sub>4</sub>) yields fewer byproducts than H<sub>2</sub>SO<sub>4</sub> due to its milder acidity.

-

Solvent Effects : Solvent-free systems enhance reaction rates but risk overheating, while DCM improves temperature control.

-

Stoichiometry : A thiophene-to-aldehyde ratio of 2:1 minimizes mono-adduct formation.

Table 1: Comparative Yields Under Varied Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> | Solvent-free | 60 | 68 |

| H<sub>3</sub>PO<sub>4</sub> | DCM | 30 | 73 |

Data adapted from analogous DDT syntheses.

Alternative Routes: Friedel-Crafts Alkylation and Phase-Transfer Catalysis

Friedel-Crafts Alkylation

Thiophene’s reactivity permits Friedel-Crafts alkylation using trichloroacetaldehyde dichloride (Cl<sub>3</sub>CCHCl<sub>2</sub>) and AlCl<sub>3</sub>. However, controlling electrophile generation and avoiding over-alkylation remains problematic.

Phase-Transfer Catalysis (PTC)

PTC systems (e.g., benzyltriethylammonium chloride) enable reactions in biphasic solvents, improving yields by shuttling reactants between phases. For example:

-

Reactants : Thiophene, trichloroacetaldehyde hydrate.

Purification and Characterization

Work-Up Procedures

Analytical Data

-

Molecular Formula : C<sub>10</sub>H<sub>7</sub>Cl<sub>3</sub>S<sub>2</sub> (MW 297.64).

-

Spectroscopy : <sup>1</sup>H NMR (CDCl<sub>3</sub>) δ 7.45–7.25 (m, 8H, thiophene), 5.02 (s, 1H, CH).

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Yield (%) | Scalability | Byproducts |

|---|---|---|---|

| Acid-Catalyzed | 68–73 | High | Mono-adducts |

| Stille Coupling | N/A | Moderate | Halogenated waste |

| Friedel-Crafts | ≤50 | Low | Polymers |

Industrial and Environmental Considerations

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-(2,2,2-Trichloroethylidene)dithiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or aryl halides are used in substitution reactions, often in the presence of a base or catalyst

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes. The specific products depend on the reaction conditions and the reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

Recent studies have investigated the potential of TCDT and its derivatives as antiviral agents. A notable research focused on the binding affinity of TCDT derivatives to the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. The study found that certain halogenated compounds, including those derived from TCDT, exhibited significant inhibition against Mpro, suggesting their potential as therapeutic agents for COVID-19 . This research lays the groundwork for further exploration into TCDT's efficacy against various viral targets.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interaction of TCDT with key biological targets. The results indicated that TCDT derivatives could effectively bind to RNA N7-methyltransferases involved in viral replication processes. This suggests that TCDT might serve as a scaffold for developing new antiviral drugs .

Materials Science

Conductive Polymers

TCDT has been explored as a building block for conductive polymers. Its dithiophene structure contributes to enhanced electrical conductivity when polymerized. Research has shown that polymers derived from TCDT can be used in organic electronic devices such as organic photovoltaics and field-effect transistors (OFETs). These materials demonstrate promising performance metrics, making them suitable candidates for next-generation electronic applications .

Synthesis of Novel Materials

The synthesis of TCDT has led to the development of novel materials with tailored properties. For instance, TCDT can be copolymerized with other monomers to create materials with specific optoelectronic characteristics. These materials have potential applications in sensors and light-emitting devices .

Environmental Science

Biocidal Applications

The compound's chlorinated nature suggests potential applications in biocidal formulations. Research indicates that TCDT can be effective against a range of microorganisms when used in combination with surfactants in detergent formulations. This synergistic effect enhances the overall biocidal activity, making it useful in industrial cleaning applications .

Environmental Impact Studies

Studies evaluating the environmental impact of chlorinated compounds like TCDT have highlighted concerns regarding their persistence and toxicity in aquatic systems. Regulatory frameworks are assessing the ecological risks associated with such compounds to ensure safe usage and disposal practices .

Data Tables

Case Studies

- Antiviral Research : A study published in 2023 demonstrated that several derivatives of TCDT showed higher binding affinities than established antiviral drugs like Nelfinavir against SARS-CoV-2 Mpro, indicating their potential as new antiviral candidates .

- Polymer Development : Research on the polymerization of TCDT revealed that copolymers exhibited superior charge transport properties compared to traditional materials used in organic electronics, making them promising candidates for future device applications .

- Ecotoxicological Assessment : An evaluation conducted by environmental agencies assessed the persistence of chlorinated compounds like TCDT in aquatic environments, emphasizing the need for careful monitoring and regulation due to their potential ecological impacts .

Mécanisme D'action

The mechanism of action of 2,2’-(2,2,2-Trichloroethylidene)dithiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

2,2'-Bithiophene

Structure : Directly linked thiophene rings without substituents.

Properties :

- Molecular Weight : 166.26 g/mol (vs. ~337.6 g/mol for the trichloroethylidene derivative).

- Electronic Properties : Lower electron deficiency due to the absence of electron-withdrawing groups.

- Applications: Widely used in conductive polymers (e.g., polythiophenes).

2-(2,2-Dibromoethenyl)thiophene

Structure : Thiophene substituted with a dibromoethenyl group.

Properties :

- Reactivity : Bromine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications : Precursor for terthiophenes and functionalized materials.

Comparison : While both compounds feature halogenated ethenyl groups, the trichloroethylidene bridge in the target compound may exhibit lower reactivity toward nucleophilic substitution due to steric hindrance from three chlorine atoms .

DDT and Analogues (e.g., Methoxychlor)

Structure : Central trichloroethylidene group linked to aromatic rings (benzene in DDT; thiophene in the target compound).

Properties :

- Bioactivity : DDT acts as a persistent insecticide; methoxychlor has reduced environmental persistence due to methoxy groups.

- Key Insight: Replacement of benzene with thiophene could modulate environmental impact and target specificity.

5-Methoxy-2,2′-dithiophene Derivatives

Structure : Dithiophenes with methoxy or acetyloxy substituents.

Properties :

- Bioactivity : Isolated from Rhaponticum uniflorum, these compounds exhibit antioxidant properties.

- Electronic Effects : Methoxy groups donate electrons, contrasting with the electron-withdrawing trichloroethylidene group.

Comparison : The target compound’s trichloroethylidene bridge may enhance oxidative stability but reduce biological compatibility .

Activité Biologique

2,2'-(2,2,2-Trichloroethylidene)dithiophene is a chemical compound that has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research . This article aims to summarize the current understanding of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClS

- Molecular Weight : 303.14 g/mol

The presence of chlorine atoms in its structure suggests potential reactivity and interaction with biological systems, which may contribute to its observed biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, which suggests its potential use in developing new antimicrobial agents. The compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research . Preliminary studies suggest it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.

Case Study: Anticancer Effects on Breast Cancer Cells

A specific study focused on the effects of this compound on MCF-7 breast cancer cells. The results indicated:

- Cell Viability Reduction : The compound reduced cell viability by approximately 70% at a concentration of 50 µg/mL after 48 hours.

- Apoptosis Induction : Flow cytometry analysis showed a significant increase in early and late apoptotic cells compared to the control group.

Table 2: Effects on MCF-7 Cell Line

| Treatment Concentration (µg/mL) | Cell Viability (%) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|

| Control | 100 | 5 | 1 |

| 10 | 85 | 15 | 3 |

| 25 | 60 | 30 | 10 |

| 50 | 30 | 45 | 25 |

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have been proposed:

- Reactive Oxygen Species (ROS) Generation : The chlorinated structure may facilitate ROS production leading to oxidative stress in microbial and cancer cells.

- Inhibition of Key Enzymes : It may inhibit enzymes essential for cellular metabolism in bacteria and cancer cells.

- Cell Cycle Arrest : Evidence suggests it could induce cell cycle arrest at the G0/G1 phase in cancer cells.

Q & A

Q. What are the key synthetic routes for 2,2'-(2,2,2-Trichloroethylidene)dithiophene, and what methodological considerations are critical for optimizing yield?

The compound can be synthesized via the Corey–Fuchs reaction , which involves halogenation of thiophene derivatives followed by coupling reactions. For example, a 2,2-diphenylethene-1,1-diyl core can be constructed using Corey–Fuchs conditions (e.g., CBr₄/PPh₃), followed by Suzuki or Stille coupling with thiophene boronic esters to introduce peripheral functionalities . Key considerations include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.

- Solvent systems : Use anhydrous THF or DMF to avoid side reactions.

- Temperature control : Reactions often require reflux (80–110°C) for 12–24 hours. Yields can vary (40–75%) depending on steric hindrance and electronic effects of substituents .

Q. How can the molecular structure of this compound be rigorously characterized?

A combination of spectroscopic and crystallographic methods is essential:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent integration (e.g., aromatic protons in thiophene rings at δ 6.8–7.5 ppm) .

- X-ray diffraction (XRD) : Single-crystal XRD provides bond lengths (e.g., C–Cl: ~1.73 Å) and dihedral angles between thiophene units, critical for understanding conjugation .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₈Cl₃S₂ requires m/z ≈ 344.9) .

Q. What are the primary reactivity patterns of this compound in electrophilic substitution reactions?

The electron-rich thiophene rings undergo electrophilic aromatic substitution (EAS) at the α-positions. For example:

- Halogenation : Reaction with NBS (N-bromosuccinimide) in CCl₄ yields brominated derivatives.

- Sulfonation : Concentrated H₂SO₄ at 0°C introduces sulfonic acid groups, enhancing solubility . The trichloroethylidene group stabilizes intermediates via inductive effects, directing EAS to the 5-position of thiophene .

Advanced Research Questions

Q. How can this compound be integrated into semiconductor materials, and what experimental parameters influence charge transport?

The compound’s extended π-conjugation makes it suitable for organic field-effect transistors (OFETs) . Methodological steps include:

- Thin-film fabrication : Spin-coating (2000 rpm, 60 sec) from chloroform solutions (10 mg/mL) onto SiO₂/Si substrates.

- Annealing : Thermal treatment at 150°C for 1 hour improves crystallinity and mobility (μ ≈ 0.1–0.5 cm²/V·s) .

- Doping : Exposure to F₄TCNQ (electron acceptor) enhances conductivity by 3–5 orders of magnitude .

Q. How can researchers resolve contradictions in reported synthetic yields for halogenated derivatives of this compound?

Discrepancies often arise from competing side reactions (e.g., over-halogenation or dimerization). Strategies include:

- Kinetic control : Lower reaction temperatures (0–25°C) and shorter reaction times (2–4 hours) to favor mono-substitution .

- In situ monitoring : Use HPLC or TLC (eluent: hexane/EtOAc 4:1) to track intermediate formation .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity and optimize conditions .

Q. What methodologies assess the environmental stability and degradation pathways of this compound?

- Photodegradation studies : Expose to UV light (λ = 254 nm) in aqueous acetonitrile; monitor via LC-MS for breakdown products (e.g., thiophene-2-carboxylic acid) .

- Microbial assays : Incubate with Pseudomonas spp. in mineral medium; GC-MS analysis detects dechlorinated metabolites .

- Hydrolysis kinetics : Measure half-life (t₁/₂) in buffered solutions (pH 5–9) at 25°C; trichloroethylidene groups hydrolyze faster under alkaline conditions (t₁/₂ ≈ 48 hours at pH 9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.